molecular formula C9H21ClOSi B035849 tert-Butyl(3-chloropropoxy)dimethylsilane CAS No. 89031-82-3

tert-Butyl(3-chloropropoxy)dimethylsilane

Cat. No.: B035849
CAS No.: 89031-82-3
M. Wt: 208.8 g/mol
InChI Key: LROUBCOBLAPPAT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-chloropropoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl(3-chloropropoxy)dimethylsilane primarily involves its role as a protecting group and an initiator in polymerization reactions. The compound protects hydroxyl groups by forming stable silyl ethers, which can be selectively removed under mild conditions. In polymerization, it initiates the reaction by generating reactive intermediates that propagate the polymer chain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of tert-butyl, dimethylsilyl, and chloropropoxy groups, which confer distinct reactivity and stability properties. This makes it particularly useful as a protecting group and an intermediate in organic synthesis.

Biological Activity

tert-Butyl(3-chloropropoxy)dimethylsilane (CAS No. 89031-82-3) is a silane compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₂₁ClOSi
  • Molecular Weight : 206.80 g/mol
  • Boiling Point : Not available
  • Log P (Octanol/Water Partition Coefficient) :
    • Log Po/w (iLOGP): 3.17
    • Log Po/w (XLOGP3): 3.81

These properties suggest that this compound is lipophilic, which may influence its biological activity and absorption in biological systems.

Biological Activity Overview

The biological activity of this compound can be assessed through various pharmacological parameters, including permeability, potential enzyme inhibition, and interaction with biological membranes.

Permeability and Absorption

According to data, this compound is classified as a Blood-Brain Barrier (BBB) permeant , indicating its potential to cross the BBB and affect central nervous system functions . The skin permeation coefficient (Log Kp) is -4.87 cm/s, which suggests limited skin absorption but significant systemic availability upon administration.

Enzyme Interaction

The compound does not appear to inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism. This lack of inhibition may suggest a favorable safety profile regarding drug-drug interactions .

The biological mechanisms through which this compound exerts its effects are not fully elucidated in the literature. However, silanes are known to interact with cellular membranes and proteins due to their hydrophobic nature. This interaction can lead to alterations in membrane fluidity and permeability, potentially affecting cell signaling pathways.

Case Study 1: Synthesis and Application in Drug Development

A study investigated the use of this compound as an alkylating agent in the synthesis of novel pharmaceutical compounds. The compound was successfully utilized in the preparation of various derivatives that exhibited enhanced pharmacological properties compared to their parent compounds .

Case Study 2: Toxicological Assessment

In a toxicological assessment, it was found that while this compound displays low acute toxicity, prolonged exposure may lead to irritation of the skin and eyes . This highlights the importance of safety evaluations in therapeutic applications.

Summary Table of Biological Properties

PropertyValue
Molecular FormulaC₉H₂₁ClOSi
Molecular Weight206.80 g/mol
BBB PermeantYes
CYP InhibitionNone
Log Kp (Skin Permeation)-4.87 cm/s
Log Po/w (iLOGP)3.17
Log Po/w (XLOGP3)3.81

Properties

IUPAC Name

tert-butyl-(3-chloropropoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROUBCOBLAPPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451721
Record name tert-Butyl(3-chloropropoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89031-82-3
Record name (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89031-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl(3-chloropropoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, (3-chloropropoxy)(1,1-dimethylethyl)dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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